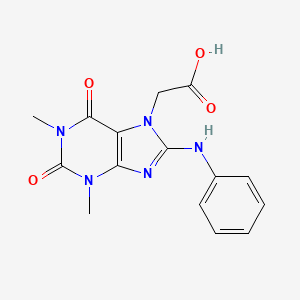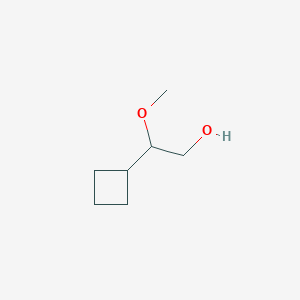![molecular formula C13H13N3O2 B2804761 Ethyl 4,5-dihydroimidazo[1,5-a]quinoxaline-3-carboxylate CAS No. 148858-09-7](/img/structure/B2804761.png)
Ethyl 4,5-dihydroimidazo[1,5-a]quinoxaline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4,5-dihydroimidazo[1,5-a]quinoxaline-3-carboxylate is a heterocyclic compound that belongs to the imidazoquinoxaline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a fused imidazole and quinoxaline ring system, which imparts unique chemical and biological properties.
作用机制
Target of Action
Ethyl 4,5-dihydroimidazo[1,5-a]quinoxaline-3-carboxylate, also known as 4,5-Dihydro-Imidazo[1,5-A]Quinoxaline-3-Carboxylic Acid Ethyl Ester, is a derivative of imidazo[1,5-a]quinoxalines . These derivatives are known to possess a wide spectrum of biological activity and serve as antagonists of adenosine and benzodiazepine receptors A1 . They also inhibit SK2, PIM, IkB kinases as well as PDE4, PDE9, PDE10A phosphodiesterases .
Mode of Action
The compound interacts with its targets, leading to a variety of biological effects. For instance, as an antagonist of adenosine and benzodiazepine receptors A1, it can block the action of these neurotransmitters, potentially altering neural signaling . As an inhibitor of various kinases and phosphodiesterases, it can interfere with cellular signaling pathways, potentially affecting cell growth, differentiation, and other processes .
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For example, by inhibiting kinases, it can disrupt the phosphorylation-dependent signaling pathways, potentially affecting cell cycle progression, apoptosis, and other cellular processes . By inhibiting phosphodiesterases, it can affect the levels of cyclic nucleotides, potentially influencing a variety of cellular responses .
Result of Action
The compound’s interaction with its targets and its effects on biochemical pathways can lead to various molecular and cellular effects. For instance, its anticancer activity has been noted, particularly against melanoma, T-lymphoma, myeloid leukemia, and colon cancer . It is also potentially attractive for creating drugs for the treatment of neurodegenerative diseases, such as Parkinson’s disease .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,5-dihydroimidazo[1,5-a]quinoxaline-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole in the presence of a catalyst such as phenyliodine (III) dicyclohexanecarboxylate under visible light . Another approach involves the use of 5-(aminomethyl)-1-(2-halophenyl)-1H-imidazoles in a base medium, leading to the formation of the imidazoquinoxaline core through aromatic nucleophilic substitution and subsequent autooxidation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by employing continuous flow reactors and optimizing reaction conditions to enhance yield and purity.
化学反应分析
Types of Reactions
Ethyl 4,5-dihydroimidazo[1,5-a]quinoxaline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The presence of functional groups such as methylsulfanyl allows for oxidation to corresponding sulfones.
Reduction: Reduction reactions can be performed to modify the quinoxaline ring system.
Substitution: Aromatic nucleophilic substitution reactions are common, especially involving halogenated derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) are commonly used for reduction.
Substitution: Bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazoquinoxalines, such as 4-hydroxy, 4-phenoxy, and 4-alkylamino derivatives .
科学研究应用
Ethyl 4,5-dihydroimidazo[1,5-a]quinoxaline-3-carboxylate has several scientific research applications:
相似化合物的比较
Ethyl 4,5-dihydroimidazo[1,5-a]quinoxaline-3-carboxylate can be compared with other imidazoquinoxaline derivatives:
Imidazo[1,2-a]quinoxalines: These compounds have a similar fused ring system but differ in the position of the nitrogen atoms within the rings.
Imidazo[1,5-a]pyrimidines: These compounds share the imidazo core but have a pyrimidine ring instead of a quinoxaline ring.
The uniqueness of this compound lies in its specific ring structure and the resulting biological activities, which make it a valuable compound for research and development in various fields.
属性
IUPAC Name |
ethyl 4,5-dihydroimidazo[1,5-a]quinoxaline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-2-18-13(17)12-11-7-14-9-5-3-4-6-10(9)16(11)8-15-12/h3-6,8,14H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHXYLLFEPWDPLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2CNC3=CC=CC=C3N2C=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)-4-(propan-2-yl)benzamide](/img/structure/B2804678.png)
![5-benzyl-N-(2,2-dimethoxyethyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2804680.png)
![N-(2-fluorophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2804682.png)
![2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(3-methoxybenzyl)acetamide](/img/structure/B2804684.png)



![3-benzyl-2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one](/img/structure/B2804688.png)
![N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2804690.png)
![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(2-methylphenoxy)acetamide](/img/structure/B2804692.png)
![METHYL 6-({[(2-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-4-(2-ETHOXYPHENYL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE](/img/structure/B2804693.png)
![N-(2-chlorobenzyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetamide](/img/structure/B2804694.png)
![2-{[(2,5-Dichlorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2804699.png)
![3-[(2,4-difluorophenoxy)methyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B2804701.png)
